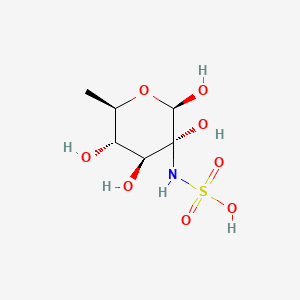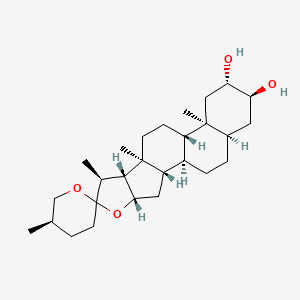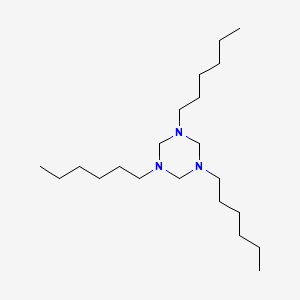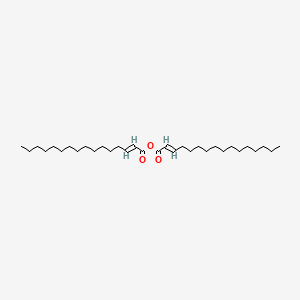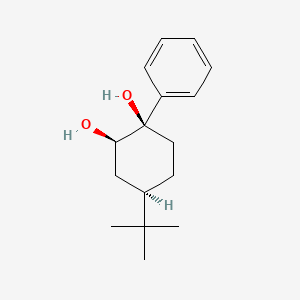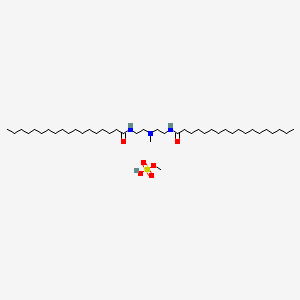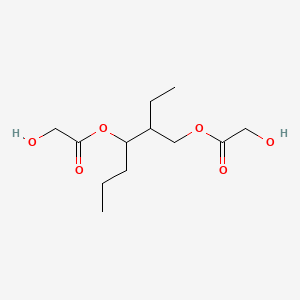
Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, which is characterized by a nitrogen-nitrogen double bond, and a nitrophenyl group, which is a benzene ring substituted with a nitro group. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound to form the azo linkage.
Subsequent steps involve the introduction of the ethyl and azelate groups through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The ethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the azo group can produce aromatic amines.
科学的研究の応用
Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the nitrophenyl group can engage in various binding interactions with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol: Shares similar structural features but lacks the azelate group.
4-((4-nitrophenyl)azo)aniline: Contains the azo and nitrophenyl groups but differs in the overall structure.
Uniqueness
Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
94333-49-0 |
|---|---|
分子式 |
C41H48N8O8 |
分子量 |
780.9 g/mol |
IUPAC名 |
bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate |
InChI |
InChI=1S/C41H48N8O8/c1-3-46(36-20-12-32(13-21-36)42-44-34-16-24-38(25-17-34)48(52)53)28-30-56-40(50)10-8-6-5-7-9-11-41(51)57-31-29-47(4-2)37-22-14-33(15-23-37)43-45-35-18-26-39(27-19-35)49(54)55/h12-27H,3-11,28-31H2,1-2H3 |
InChIキー |
GYBRHQRTUFKPDR-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


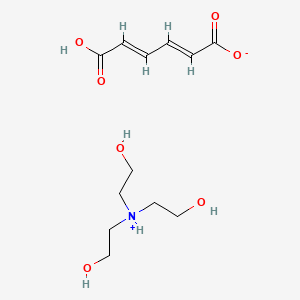
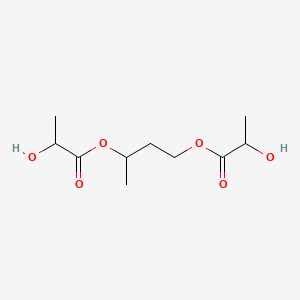
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)


